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Abstract

N-Methylnuciferine, a prominent aporphine alkaloid found in the sacred lotus (Nelumbo
nucifera) and the blue lotus (Nymphaea caerulea), has garnered significant interest within the
scientific community for its diverse pharmacological activities. This technical guide provides an
in-depth exploration of the chemical structure and stereochemistry of N-Methylnuciferine,
presenting key quantitative data, detailed experimental protocols for its isolation and synthesis,
and a visualization of its interaction with relevant biological signaling pathways. This document
is intended to serve as a comprehensive resource for researchers engaged in natural product
chemistry, pharmacology, and drug development.

Chemical Structure and Properties

N-Methylnuciferine is chemically designated as (6aR)-1,2-dimethoxy-6-methyl-5,6,6a,7-
tetrahydro-4H-dibenzo[de,g]quinoline. Its structure features a tetracyclic dibenzoquinoline core,
characteristic of the aporphine class of alkaloids. The presence of a chiral center at the 6a
position dictates its stereochemistry.

Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b587662?utm_src=pdf-interest
https://www.benchchem.com/product/b587662?utm_src=pdf-body
https://www.benchchem.com/product/b587662?utm_src=pdf-body
https://www.benchchem.com/product/b587662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A summary of the key physicochemical properties of N-Methylnuciferine is presented in the

table below.
Property Value Source
Molecular Formula C20H24NO2*
Molecular Weight 310.41 g/mol [1]

(6aR)-1,2-dimethoxy-6-methyl-
IUPAC Name 5,6,6a,7-tetrahydro-4H-

dibenzo[de,g]quinolin-2-ium

CAS Number 754919-24-9 [1]

Appearance Not explicitly found

Melting Point Not explicitly found

Boiling Point Not explicitly found

Solubility Soluble in DMSO [1]

Specific Rotation [a]D Not explicitly found
Stereochemistry

The absolute configuration of naturally occurring N-Methylnuciferine has been determined as
(6aR). This configuration is crucial for its biological activity and receptor interaction. The
stereoselective synthesis of both (S)- and (R)-nuciferine has been reported, allowing for
detailed investigation of the pharmacological properties of each enantiomer.[2]

Spectroscopic Data

The structural elucidation of N-Methylnuciferine is confirmed through various spectroscopic
techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned spectrum for N-Methylnuciferine was not found in the literature
reviewed, data for structurally similar aporphine alkaloids provide a strong basis for
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interpretation. The following table summarizes expected chemical shifts for key protons and
carbons.

Table 2: Predicted *H and *3C NMR Chemical Shifts for N-Methylnuciferine

- Predicted *H Chemical Predicted **C Chemical
Shift (ppm) Shift (ppm)

H-3 ~6.8 ~110

H-8 ~6.8 ~128

H-9 ~6.8-7.0 ~125

H-10 ~7.0-7.2 ~128

H-11 ~7.2-7.4 ~126

H-6a ~3.8 ~60

N-CHs ~2.5 ~44

OCHs (C1) ~3.6 ~56

OCHs (C2) ~3.9 ~56

Note: These are predicted values based on data from similar aporphine alkaloids and may vary
depending on the solvent and experimental conditions.[1][3]

Mass Spectrometry (MS)

Mass spectrometry of aporphine alkaloids typically shows a prominent molecular ion peak. The
fragmentation pattern is characterized by the retro-Diels-Alder (RDA) reaction of the C ring,
leading to the formation of a key isoquinoline fragment. For N-Methylnuciferine, the
protonated molecule [M+H]* would be observed at m/z 310.4. A characteristic fragment ion
resulting from the loss of the N-methyl group as methylamine (CHsNHz) would be expected.[3]

[4]

Infrared (IR) Spectroscopy
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The IR spectrum of N-Methylnuciferine is expected to exhibit characteristic absorption bands
corresponding to its functional groups. While a specific spectrum for the pure compound is not
readily available, analysis of extracts containing aporphine alkaloids shows key peaks.[5][6]

Table 3: Expected IR Absorption Bands for N-Methylnuciferine

Wavenumber (cm~?) Functional Group
~3000-2850 C-H stretching (aliphatic)
~1600, ~1500, ~1450 C=C stretching (aromatic)
~1250 C-O stretching (aryl ether)
~1100 C-N stretching (amine)

Experimental Protocols
Isolation and Purification from Nelumbo nucifera Leaves

Several methods have been developed for the extraction and purification of aporphine alkaloids
from lotus leaves. The following is a generalized protocol based on reported methods.[4][7][8]

[°]

Protocol: Ultrasound-Assisted Extraction and Column Chromatography

o Sample Preparation: Dry Nelumbo nucifera leaves are finely powdered.
o Extraction:

o Suspend the powdered leaves in 70-74% ethanol containing a small amount of acid (e.qg.,
0.15% HCI) at a solvent-to-material ratio of approximately 26:1 (v/w).[7]

o Subject the mixture to ultrasonic extraction for about 80 minutes at a controlled
temperature (e.g., 50°C).[7]

o Filter the extract and collect the filtrate. Repeat the extraction process on the residue for
exhaustive extraction.
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 Purification:
o Combine the filtrates and concentrate under reduced pressure.

o Adjust the pH of the concentrated extract to neutral or slightly basic (pH 8-10) to
precipitate the alkaloids.[7]

o Collect the precipitate by filtration.

o Dissolve the crude alkaloid mixture in an appropriate solvent and subject it to column
chromatography on silica gel or a macroporous adsorption resin (e.g., D101).[9]

o Elute the column with a gradient of solvents (e.g., a mixture of acetone, petroleum ether,
methanol, and acetonitrile) to separate the individual alkaloids.[8]

o Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid
chromatography (HPLC) to identify and collect the fractions containing N-
Methylnuciferine.

» Recrystallization:
o Combine the pure fractions and evaporate the solvent.

o Recrystallize the residue from a suitable solvent system to obtain pure N-
Methylnuciferine.

Total Synthesis of (R)-N-Methylnuciferine

The stereoselective total synthesis of both enantiomers of nuciferine has been accomplished,
providing a route to N-Methylnuciferine through N-methylation. A key step involves a
diastereoselective reaction between a chiral dihydroisoquinoline enamide and 2-
(trimethylsilyl)phenyl trifluoromethanesulfonate.[2] A detailed experimental protocol would
require access to the full publication.

Biological Context and Signaling Pathways

N-Methylnuciferine exhibits a complex pharmacology, interacting with multiple
neurotransmitter systems and intracellular signaling pathways.
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Interaction with Dopamine and Serotonin Receptors

Nuciferine, the precursor to N-Methylnuciferine, is known to interact with both dopamine and
serotonin receptors. It acts as a partial agonist at dopamine D2 receptors and displays
antagonist activity at several serotonin receptors, including 5-HTz2a and 5-HT2¢.[10] This multi-
target profile likely contributes to its observed psychoactive and therapeutic effects. The N-
methylation is expected to modulate the affinity and efficacy at these receptors.

Receptor Interaction
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Caption: Interaction of N-Methylnuciferine with Dopamine and Serotonin Receptors.

Modulation of the PIBK/AKT/mTOR Signaling Pathway

Recent studies have indicated that nuciferine can modulate the PISK/AKT/mTOR signaling
pathway.[11][12] This pathway is a critical regulator of cell proliferation, survival, and
metabolism, and its dysregulation is implicated in various diseases, including cancer and
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metabolic disorders. Nuciferine has been shown to inhibit this pathway, suggesting a potential
mechanism for its anti-cancer and anti-inflammatory effects.

PIBK/AKT/mTOR Pathway

N-Methylnuciferine

Cellular Processes

Proliferation Survival

Click to download full resolution via product page

Cell Growth

Caption: N-Methylnuciferine's inhibitory effect on the PIBK/AKT/mTOR pathway.

Conclusion

N-Methylnuciferine presents a fascinating molecular architecture with significant therapeutic
potential. This guide has provided a detailed overview of its chemical structure,
stereochemistry, and key physicochemical and spectroscopic properties. The outlined
experimental protocols for its isolation and the reference to its total synthesis offer practical
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guidance for researchers. Furthermore, the visualization of its interactions with key signaling
pathways provides a foundation for understanding its mechanism of action and for guiding
future drug discovery and development efforts. Further research is warranted to fully elucidate
the specific quantitative properties and the complete spectroscopic profile of this promising
natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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